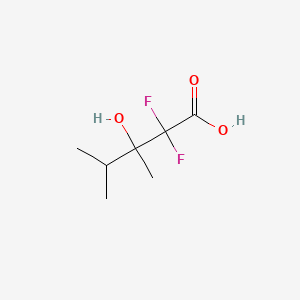
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid
Description
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid is a fluorinated β-hydroxy acid characterized by two fluorine atoms at the C2 position, a hydroxyl group at C3, and methyl substituents at C3 and C4. This unique structure combines electronegative fluorine atoms with polar and hydrophobic groups, making it a candidate for applications in medicinal chemistry and biocatalysis.
Properties
Molecular Formula |
C7H12F2O3 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H12F2O3/c1-4(2)6(3,12)7(8,9)5(10)11/h4,12H,1-3H3,(H,10,11) |
InChI Key |
WUKIRNRZOMUFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxy-3,4-dimethylpentanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic hydrogenation of a fluorinated intermediate, followed by hydrolysis to yield the desired product. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxo-3,4-dimethylpentanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-3,4-dimethylpentanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2,2-difluoro-3-hydroxy-3,4-dimethylpentanoic acid with related compounds from the evidence:
Key Research Findings from Analogs
Enzyme Inhibition: β-Amino acids with 4,4-dimethyl groups (e.g., (R)-3-amino-4,4-dimethylhexanoic acid) exhibit nanomolar potency against influenza PB2, while trifluoromethyl substitutions reduce activity, highlighting the importance of substituent size . In D-box peptides, (S)-2-amino-4,4-dimethylpentanoic acid enhances binding affinity to Cdc20 by 6-fold, demonstrating fluorine’s role in optimizing hydrophobic interactions .
Microbial Production: (3R,2R)-3-Hydroxy-2,4-dimethylpentanoic acid is biosynthesized in E. coli and P. putida as a polyketide intermediate, suggesting the target compound could be engineered into microbial pathways .
Structural-Activity Relationships (SAR): Removal of a methyl group from 3-amino-4,4-dimethylpentanoic acid derivatives causes a 20-fold loss in cellular activity, underscoring the necessity of branched alkyl groups . Cycloalkyl side chains restore activity in peptide inhibitors, indicating conformational flexibility is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


